![molecular formula C17H14Cl3F3N2OS B2867643 (Z)-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}butan-2-ylidene)[(2,6-dichlorophenyl)methoxy]amine CAS No. 338397-84-5](/img/structure/B2867643.png)
(Z)-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}butan-2-ylidene)[(2,6-dichlorophenyl)methoxy]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain a pyridine ring and an amine group, which are common structures in organic chemistry .
Synthesis Analysis
The synthesis of organic compounds often involves various chemical reactions, including coupling reactions like the Suzuki-Miyaura coupling . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of organic compounds can be determined using techniques like X-ray crystallography . This provides information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. For example, the amine group in the compound you mentioned can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method in organic chemistry for forming carbon–carbon bonds. This reaction is highly valued for its mild conditions and tolerance of various functional groups. The compound could serve as a boron reagent in SM coupling, providing a stable and environmentally benign option for creating biaryl structures .
Synthesis of Antidepressant Molecules
Metal-catalyzed reactions are crucial in medicinal chemistry for synthesizing antidepressant molecules. Transition metals like iron, nickel, and ruthenium are used as catalysts. The subject compound may play a role in forming key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .
Mechanism of Action
properties
IUPAC Name |
(Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(2,6-dichlorophenyl)methoxy]butan-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3F3N2OS/c1-9(25-26-8-12-13(18)4-3-5-14(12)19)10(2)27-16-15(20)6-11(7-24-16)17(21,22)23/h3-7,10H,8H2,1-2H3/b25-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEGDOYWDYWNBB-MWYAZZEHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NOCC1=C(C=CC=C1Cl)Cl)C)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N\OCC1=C(C=CC=C1Cl)Cl)/C)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}butan-2-ylidene)[(2,6-dichlorophenyl)methoxy]amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.